1-(1H-Imidazol-2-yl)-ethylamine hydrochloride
Overview
Description
1-(1H-Imidazol-2-yl)-ethylamine hydrochloride is a chemical compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atomsThe imidazole ring is known for its presence in many biologically active molecules, including histamine and certain pharmaceuticals .
Mechanism of Action
Target of Action
1-(1H-Imidazol-2-yl)-ethylamine hydrochloride is a compound that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely depending on the specific biological target and the context of the interaction.
Result of Action
Imidazole derivatives are known to have a broad range of effects at the molecular and cellular level due to their interaction with various biological targets .
Biochemical Analysis
Biochemical Properties
The derivatives of 1, 3-diazole, a class to which 1-(1H-Imidazol-2-yl)-ethylamine hydrochloride belongs, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Given the broad range of biological activities exhibited by imidazole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)-ethylamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of glyoxal and ammonia to form the imidazole ring, followed by further functionalization to introduce the ethylamine group . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced or modified using different nucleophiles.
Addition: The imidazole ring can participate in addition reactions, particularly with electrophiles.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-Imidazol-2-yl)-ethylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in relation to its structural similarity to histamine.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antihistamine or in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including dyes and catalysts
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)-ethylamine hydrochloride can be compared to other imidazole-containing compounds, such as:
Histamine: A naturally occurring compound with a similar imidazole structure, involved in immune responses.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used to treat acid reflux.
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3,(H,7,8);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSNVGIELRMPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-48-6 | |
Record name | 1H-Imidazole-2-methanamine, α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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